molecular formula C12H14N4O2S B3082164 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde CAS No. 1119452-75-3

3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde

Cat. No.: B3082164
CAS No.: 1119452-75-3
M. Wt: 278.33 g/mol
InChI Key: VEFDLGJHMZAHJG-UHFFFAOYSA-N
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Description

3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde is a triazole-based compound characterized by a 4-amino-5-methyl-substituted triazole core linked via a thioether (-S-CH2-) group to a 4-methoxybenzaldehyde moiety. This compound is of interest in medicinal and agrochemical research due to the versatility of triazole derivatives in biological activity and synthetic adaptability .

Properties

IUPAC Name

3-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-14-15-12(16(8)13)19-7-10-5-9(6-17)3-4-11(10)18-2/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDLGJHMZAHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions, forming imines or hydrazones. For example, condensation with amines or hydrazines yields Schiff bases, which are precursors for bioactive molecules.

Example Reaction:
Reacting with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol under reflux in ethanol produces a thioether-linked Schiff base .

Reaction Type Conditions Product Application
Schiff base formationEthanol, reflux, 3 hoursImine-linked triazole derivativesAntimicrobial agents

Thioether Functionalization

The thioether (-S-CH2-) group participates in alkylation and oxidation reactions. For instance, alkylation with bromoacetate derivatives forms esters, enhancing solubility for pharmacological studies .

Key Reaction Pathway:

  • Alkylation: Reaction with ethyl bromoacetate produces ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

  • Oxidation: Treatment with H2O2 or mCPBA oxidizes the thioether to sulfoxide or sulfone derivatives .

Reagent Product Conditions Reference
Ethyl bromoacetateSulfanyl-acetate esterRT, basic conditions
H2O2 (30%)Sulfoxide derivative0°C, 2 hours

Coordination Chemistry

The triazole ring’s nitrogen atoms and thiol sulfur enable metal coordination. Studies show complexation with transition metals like Cu(II) or Hg(II) enhances electrochemical and antimicrobial properties .

Example:

  • Cu(II) Complex: Forms a square-planar complex via N,S-coordination, validated by IR and NMR .

  • Hg(II) Complex: Produces dimeric structures with potential corrosion inhibition properties .

Metal Ion Ligand Sites Geometry Application
Cu(II)N (triazole), SSquare-planarEnzyme inhibition
Hg(II)S (thioether)DimericMaterials science

Redox Reactions

The aldehyde group is redox-active, undergoing reduction to form alcohols or oxidation to carboxylic acids. Sodium borohydride reduces the aldehyde to 3-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzyl alcohol , while KMnO4 oxidizes it to the corresponding benzoic acid .

Reagent Product Conditions
NaBH4Benzyl alcohol derivativeRT, methanol
KMnO4 (acidic)Benzoic acid derivativeReflux, 1 hour

Cyclocondensation Reactions

The aldehyde reacts with thiocarbohydrazide to form triazole-thiol derivatives, which are precursors for heterocyclic compounds with antitumor and antifungal activity .

Example Synthesis:
Condensation with thiocarbohydrazide in ethanol yields 4-[(Z)-(4-methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol , characterized by IR (ν(C=N) at 1613 cm⁻¹) and ¹H NMR (δ 8.06–8.14 ppm for aromatic protons) .

Enzyme Inhibition via Electrophilic Substitution

The thioether’s sulfur atom acts as a nucleophile, enabling reactions with electrophiles like bromoethanamides. This forms derivatives with acetylcholinesterase (AChE) and α-glucosidase inhibition activity .

Notable Example:
Reaction with N-aryl-2-bromoethanamides produces 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine , showing IC50 values of 0.73 µM for AChE inhibition .

Scientific Research Applications

3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thioether linkage and methoxybenzaldehyde moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde can be contextualized against analogous triazole derivatives. Below is a comparative analysis based on substituents, synthesis methods, physical properties, and biological activities:

Table 1: Comparative Analysis of Triazole Derivatives

Compound Name / Structure Substituents (Triazole Core) Key Functional Groups Synthesis Method Yield (%) Melting Point (°C) Biological Activity Reference
This compound (Target Compound) 4-NH2, 5-CH3 -S-CH2-, 4-OCH3, -CHO Not specified (Inferred: Schiff base or nucleophilic substitution) - - Hypothesized: Antifungal, enzyme inhibition
3-(((4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile H2O (1:1) 4-Cyclopropyl, 5-CH3 -S-CH2-, -CN Traditional heating 83 - Fungicidal activity
4-((5-((Cyclohexylmethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 4-CH3 -S-CH2-, morpholine Microwave-assisted 88 155–157 Not reported
5-((4-((3-Nitrobenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)oxazol-2-amine 4-(3-Nitrobenzylidene) -S-CH2-, oxazole, naphthoxy Traditional heating 83 196–198 Not reported
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) 4-(4-OCH3Ph), 3-thiophene -S-CH2-, trifluoromethyl furan Traditional heating 93 125–128 Leukotriene biosynthesis inhibition

Key Findings

Substituent Effects on Activity: The 4-amino group in the target compound distinguishes it from analogs with 4-cyclopropyl (fungicidal ), 4-methyl (morpholine derivatives ), or 4-(3-nitrobenzylidene) groups. The 4-methoxybenzaldehyde moiety introduces both electron-donating (methoxy) and reactive (aldehyde) functionalities. This contrasts with nitrile (-CN) groups in benzonitrile derivatives (), which are less reactive but more stable .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., ) achieves higher yields (88–90%) compared to traditional methods (77–93% in ). The target compound’s synthesis likely requires optimization for aldehyde stability, as similar benzaldehyde reactions in used reflux conditions .

Physical Properties :

  • Melting points vary significantly with substituents. Nitro-containing derivatives (e.g., 196–198°C in ) exhibit higher melting points due to increased polarity, whereas morpholine derivatives (155–157°C in ) show lower values due to steric bulk. The target compound’s aldehyde group may reduce crystallinity compared to nitriles or amides.

Biological Activity Trends: Triazole-thioether derivatives with electron-withdrawing groups (e.g., -CN, -NO2) demonstrate fungicidal activity (), while electron-donating groups (e.g., -OCH3) correlate with enzyme inhibition ().

Biological Activity

3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. The biological activity of this compound can be attributed to the presence of the triazole ring and the aldehyde functional group, which can interact with various biological targets. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole with a suitable aldehyde precursor. The following general reaction scheme outlines the process:

  • Starting Materials :
    • 4-amino-5-methyl-4H-1,2,4-triazole
    • 4-methoxybenzaldehyde
  • Reaction Conditions :
    • Solvent: Ethanol or DMF
    • Catalyst: Triethylamine or similar
  • Yield : The reaction can yield the desired product in moderate to high yields depending on the specific conditions employed.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown promising activity against various strains of bacteria and fungi:

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansAntifungal activity
Mycobacterium tuberculosisAntimycobacterial activity

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HePG-2 (liver cancer)6.21
MCF-7 (breast cancer)5.91
HCT116 (colorectal cancer)9.94

The IC50 values indicate that this compound has comparable efficacy to established chemotherapeutic agents like sorafenib.

The biological activity of triazole derivatives often involves the inhibition of key enzymes and pathways in microbial and cancer cells:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in DNA synthesis or metabolic pathways critical for cell survival.
  • Apoptosis Induction : Some studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

In a recent study examining a series of triazole derivatives including our compound of interest, researchers found that modifications in the triazole ring significantly influenced biological activity. For instance:

  • Structural Variations : Alterations in substituents on the triazole ring enhanced antibacterial potency against resistant strains.
  • Combination Therapies : When used in combination with other antibiotics or chemotherapeutics, these compounds displayed synergistic effects, improving overall efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 4-methoxybenzaldehyde derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst. Solvent evaporation and purification via recrystallization yield the target compound . Optimization of S-alkylation conditions (e.g., reaction time, temperature, and molar ratios) is critical for improving yield, as demonstrated in analogous triazole-thiol syntheses .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

  • NMR/IR : Confirm functional groups (e.g., methoxy, thioether) and regiochemistry.
  • X-ray crystallography : Resolve molecular geometry and confirm stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling disordered moieties in the triazole or benzaldehyde groups .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What in vitro biological screening approaches are applicable for this compound?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi. Cytotoxicity can be evaluated using MTT assays on mammalian cell lines. For structure-activity relationship (SAR) studies, derivatives are synthesized by modifying the methoxy or triazole moieties and tested in parallel .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and pharmacokinetics?

  • Methodological Answer : SAR studies reveal that:

  • Methoxy group : Enhances lipophilicity and membrane permeability, improving bioavailability .
  • Triazole substituents : Electron-withdrawing groups (e.g., fluorine) on the benzyl ring increase antimicrobial potency but may raise toxicity. Computational docking (e.g., AutoDock) predicts binding affinities to target enzymes like bacterial dihydrofolate reductase .
  • Thioether linkage : Replacing sulfur with sulfone reduces activity, emphasizing the thiol group’s role in target interaction .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects and stability in biological membranes. PubChem data provides reference parameters for comparative studies .

Q. How can contradictory crystallographic data (e.g., disorder in triazole rings) be resolved during refinement?

  • Methodological Answer : SHELXL’s disorder modeling tools partition electron density into discrete occupancy sites. Constraints (e.g., SIMU, DELU) stabilize refinement of flexible groups like the methoxybenzaldehyde moiety. High-resolution data (≤1.0 Å) and twinning detection (via Hooft statistics) improve accuracy .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced activity?

  • Methodological Answer : Design of Experiments (DoE) evaluates variables like:

  • Catalysts : Acetic acid vs. sulfuric acid for condensation efficiency .
  • Solvents : Polar aprotic solvents (DMF) vs. ethanol for solubility and yield .
  • Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis for reduced reaction time .

Q. What is the role of the methoxy group in modulating biological activity and metabolic stability?

  • Methodological Answer : The methoxy group’s electron-donating nature increases resonance stabilization of the benzaldehyde ring, enhancing interaction with hydrophobic enzyme pockets. Metabolic studies (e.g., LC-MS) show demethylation via cytochrome P450 enzymes as a primary degradation pathway, guiding prodrug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde

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